5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one
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Description
5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H25ClN4O3 and its molecular weight is 452.94. The purity is usually 95%.
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Biological Activity
The compound 5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one, with the CAS number 369403-07-6, is a complex organic molecule with potential biological activity. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : C26H31ClN2O4
- Molecular Weight : 470.99 g/mol
- Structure : The compound features a pyrrolone core with various substituents that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which can include receptors and enzymes involved in various signaling pathways. Recent studies suggest that compounds with similar structures exhibit effects on the MAPK pathway, which is crucial in cancer biology.
Anticancer Properties
Research indicates that derivatives of similar structures can inhibit tumor growth through various mechanisms:
- Inhibition of MAPK Pathway : Inhibition of the MAPK pathway has been linked to reduced tumor proliferation in several cancer types. For instance, a study on related compounds showed significant inhibition of pMAPK levels in liver and lung tissues after administration, suggesting potential therapeutic applications in oncology .
Cytotoxicity Studies
Cytotoxic effects have been observed in various human cancer cell lines:
- HeLa Cells (Cervical Cancer) : Compounds similar to the target molecule demonstrated enhanced cytotoxicity compared to standard treatments like 5-fluorouracil.
- A549 Cells (Lung Cancer) : Significant cytotoxicity was reported for derivatives at concentrations ranging from 8.2 to 32.1 μM .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications at specific positions on the pyrrolone or imidazopyridine rings can enhance or diminish its efficacy:
- Substituents : The presence of halogens (like chlorine) and alkyl groups (like dimethylamino) has been shown to affect binding affinity and potency against target proteins .
Case Studies
Several case studies highlight the effectiveness of this compound and its analogs:
- Case Study on MAPK Inhibition : A study involving rats administered with similar compounds showed dose-dependent inhibition of pMAPK levels, indicating a robust response in normal tissues which could translate into therapeutic benefits .
- Cytotoxicity in Cancer Cell Lines : Investigations into the cytotoxicity profiles of related compounds have demonstrated superior efficacy against multiple cancer types, suggesting that structural modifications can lead to significant improvements in therapeutic outcomes .
Properties
IUPAC Name |
(4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O3/c1-15-20(28-13-5-4-7-18(28)26-15)22(30)19-21(16-8-10-17(25)11-9-16)29(24(32)23(19)31)14-6-12-27(2)3/h4-5,7-11,13,21,30H,6,12,14H2,1-3H3/b22-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZKVUCURGUSTC-ZBJSNUHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=C3C(N(C(=O)C3=O)CCCN(C)C)C4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)/C(=C\3/C(N(C(=O)C3=O)CCCN(C)C)C4=CC=C(C=C4)Cl)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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